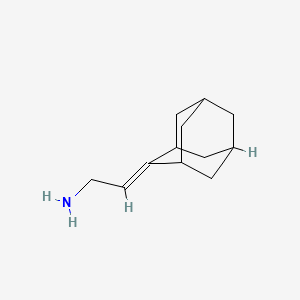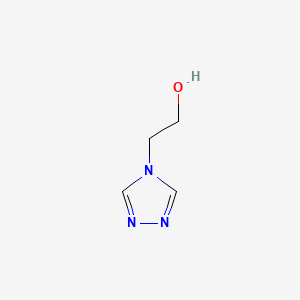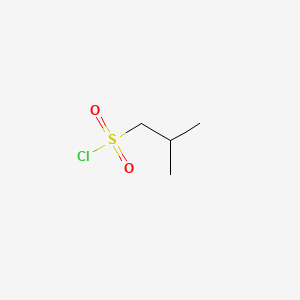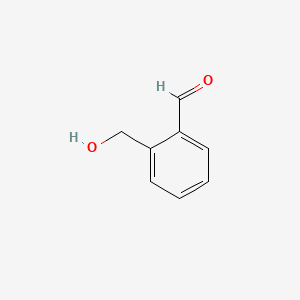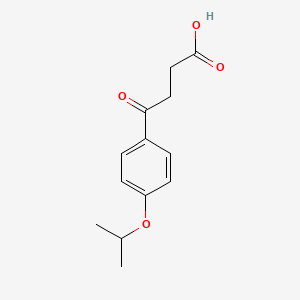![molecular formula C7H5N3O2S B1295879 4-Nitrobenzo[d]thiazol-2-amine CAS No. 6973-51-9](/img/structure/B1295879.png)
4-Nitrobenzo[d]thiazol-2-amine
Vue d'ensemble
Description
4-Nitrobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antituberculeux
Des études récentes ont mis en évidence la synthèse de nouveaux dérivés de benzothiazole en tant que composés antituberculeux potentiels. Ces dérivés, y compris ceux basés sur le 4-nitrobenzo[d]thiazol-2-amine, ont montré une activité prometteuse in vitro et in vivo contre Mycobacterium tuberculosis. Les voies de synthèse de ces dérivés comprennent le couplage diazoïque, la condensation de Knoevenagel et d'autres techniques, visant à trouver des inhibiteurs puissants avec une activité antituberculeuse accrue .
Médicaments anti-inflammatoires
Des dérivés de benzothiazole ont été synthétisés et analysés pour leurs propriétés anti-inflammatoires. De nouveaux composés dérivés du this compound ont été testés pour l'inhibition de la COX-1 et de la COX-2, montrant une activité inhibitrice significative. Ces résultats suggèrent des applications potentielles dans le développement de nouveaux médicaments anti-inflammatoires .
Médicaments analgésiques
Les propriétés analgésiques des composés benzothiazole ont été explorées, certains dérivés démontrant des effets analgésiques significatifs. Cela ouvre des possibilités d'utilisation de dérivés de this compound comme base pour créer de nouveaux médicaments analgésiques .
Activité anthelminthique
Les dérivés de benzothiazole ont également été étudiés pour leur activité anthelminthique, qui est la capacité de traiter les infestations de vers parasites. Les composés synthétisés à partir du this compound ont montré une activité modérée à bonne contre des espèces spécifiques, indiquant leur utilisation potentielle dans les traitements anthelminthiques .
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 4-nitrobenzo[d]thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target involved.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
Orientations Futures
Benzothiazole derivatives, including 4-Nitrobenzo[d]thiazol-2-amine, have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects . Future research could focus on exploring their potential applications in the treatment of various diseases, such as cancer and inflammatory disorders .
Analyse Biochimique
Biochemical Properties
4-Nitrobenzo[d]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory response . The interaction between this compound and these enzymes involves the binding of the compound to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making this compound a potential anti-inflammatory agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active sites of target enzymes, such as COX-1 and COX-2, leading to enzyme inhibition . Additionally, this compound can interact with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . These interactions collectively contribute to the compound’s anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods In vitro studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways, while in vivo studies have demonstrated its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the distribution of this compound, affecting its localization and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it can interact with cytoplasmic enzymes and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJFCKUPMJFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286039 | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6973-51-9 | |
| Record name | 6973-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




